2-Oxaspiro[3.3]heptane-6-carbonitrile
Description
Crystallographic Analysis and Three-Dimensional Configuration
The three-dimensional structure of this compound reveals a highly constrained bicyclic system with distinctive geometric parameters that fundamentally influence its chemical behavior. The spirocyclic architecture consists of two four-membered rings sharing a common carbon atom, creating a rigid molecular framework that restricts conformational flexibility. The molecular formula of Carbon7 Hydrogen9 Nitrogen1 Oxygen1 corresponds to a molecular weight of 123.15 grams per mole, establishing its compact yet structurally complex nature.
Crystallographic investigations of related spirocyclic compounds provide valuable insights into the geometric parameters governing this class of molecules. The spiro junction creates a unique three-dimensional arrangement where the two cyclobutane rings adopt specific dihedral angles to minimize steric strain. X-ray crystallographic studies of analogous compounds demonstrate that the oxetane ring typically exhibits a slightly puckered conformation, while the carbocycle maintains planarity to accommodate the cyano substituent. The rigid nature of the spiro junction effectively locks the molecule into a defined three-dimensional shape, which has significant implications for its biological activity and chemical reactivity.
The crystallographic data reveals crucial bond lengths and angles that characterize the spirocyclic framework. The spiro carbon-carbon bond length typically measures approximately 1.54 Angstroms, consistent with standard single bond parameters, while the carbon-nitrogen triple bond in the nitrile group exhibits a characteristic length of 1.16 Angstroms. The spatial arrangement of substituents around the spiro center creates distinct exit vectors that influence the molecule's interaction with biological targets and its overall pharmacological profile.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique chemical environment created by the spirocyclic framework. The bridgehead protons typically appear in the range of 2.8 to 3.1 parts per million, displaying distinctive coupling patterns that confirm the rigid cyclic structure. The methylene protons adjacent to the oxygen atom show chemical shifts around 4.7 parts per million, while those adjacent to the spiro center appear at approximately 4.3 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The nitrile carbon appears as a characteristic signal around 118 parts per million, confirming the presence of the cyano functionality. The spiro carbon center typically resonates around 58 parts per million, while the carbons adjacent to oxygen appear in the range of 65-75 parts per million. The remaining methylene carbons of the spirocyclic framework exhibit signals between 30-50 parts per million, providing a complete fingerprint of the molecular structure.
Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The nitrile group produces a sharp, intense absorption band around 2240 wavenumbers, which serves as a diagnostic feature for this functionality. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, while the carbon-oxygen stretching of the oxetane ring typically occurs around 1100-1200 wavenumbers. These spectroscopic signatures collectively provide definitive identification and structural confirmation of the compound.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 123, corresponding to the molecular weight of the compound. Fragmentation patterns provide additional structural information, with characteristic losses including the nitrile group (mass 26) and fragments corresponding to the opening of the spirocyclic rings. Collision cross section measurements predict values ranging from 115 to 130 square Angstroms for various adduct ions, providing insights into the three-dimensional shape and size of the molecule in the gas phase.
Computational Modeling of Electronic Structure and Bonding
Density Functional Theory calculations provide detailed insights into the electronic structure and bonding characteristics of this compound. The computational analysis reveals the distribution of electron density throughout the molecule and identifies key molecular orbitals that govern its chemical reactivity. The highest occupied molecular orbital typically localizes on the oxygen atom of the oxetane ring, while the lowest unoccupied molecular orbital centers on the nitrile group, creating a significant energy gap that influences the compound's stability and reactivity patterns.
The electronic characteristics of the spirocyclic framework demonstrate unique properties arising from the constrained geometry. The spiro junction creates a node of electron density that effectively isolates the two ring systems while maintaining structural rigidity. This electronic separation influences the compound's interactions with biological targets and affects its overall pharmacological profile. Computational studies indicate that the nitrile group acts as a strong electron-withdrawing substituent, polarizing adjacent carbon-hydrogen bonds and creating opportunities for specific molecular recognition events.
Molecular electrostatic potential maps reveal the distribution of positive and negative charges across the molecular surface, highlighting regions of potential reactivity. The nitrile nitrogen exhibits a significant negative charge concentration, while the carbon atoms adjacent to the spiro center show partial positive charges. This charge distribution pattern influences the compound's ability to participate in hydrogen bonding interactions and its overall binding affinity to biological macromolecules.
Bond order analysis confirms the expected bonding patterns within the molecule, with the carbon-nitrogen triple bond exhibiting a bond order close to 3.0, while the spiro junction shows typical single bond character. The computational results support the experimental observations regarding bond lengths and angles, validating the structural assignments made through crystallographic and spectroscopic methods.
Comparative Analysis with Related Spirocyclic Nitriles
A systematic comparison of this compound with related spirocyclic nitriles reveals important structure-activity relationships within this compound class. The table below summarizes key molecular properties of structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Predicted LogP |
|---|---|---|---|---|
| This compound | C7H9NO | 123.15 | Unsubstituted | -0.2 |
| 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile | C8H11NO | 137.18 | Methyl group | 0.4 |
| 6-Cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile | C10H13NO | 163.22 | Cyclopropyl | 1.1 |
| 6-Cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile | C13H19NO | 205.30 | Cyclohexyl | 2.8 |
The structural modifications significantly influence the physicochemical properties of these compounds. The introduction of alkyl substituents at the 6-position progressively increases the molecular weight and lipophilicity, as evidenced by the calculated partition coefficient values. The unsubstituted parent compound exhibits the lowest molecular weight and most hydrophilic character, while the cyclohexyl derivative shows substantially increased lipophilicity that may enhance membrane permeability but potentially reduce aqueous solubility.
Comparative analysis of spectroscopic data reveals consistent patterns across the series. All compounds exhibit the characteristic nitrile stretching frequency around 2240 wavenumbers, confirming the preservation of this functional group across structural modifications. The Nuclear Magnetic Resonance chemical shifts of the spiro carbon center remain relatively constant around 58-60 parts per million, indicating that substituent effects primarily influence the immediate environment rather than the core spirocyclic framework.
The three-dimensional conformational analysis demonstrates that substituent size directly affects the overall molecular shape and steric accessibility. Larger substituents create increased steric hindrance around the spiro center, potentially influencing the compound's ability to interact with biological targets. The cyclopropyl derivative maintains a relatively compact structure similar to the parent compound, while the cyclohexyl analog significantly increases the molecular volume and may alter binding selectivity profiles.
Electronic structure calculations reveal that substituent effects on the nitrile group are minimal due to the intervening spiro junction, which effectively insulates the cyano functionality from remote substituent influences. However, the electron-donating or electron-withdrawing nature of substituents can influence the overall charge distribution and molecular electrostatic potential, affecting intermolecular interactions and binding affinity to specific targets. These comparative insights provide valuable guidance for the rational design of spirocyclic nitriles with optimized properties for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-oxaspiro[3.3]heptane-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIGUKIJUQVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-Oxaspiro[3.3]heptane-6-carbonitrile
General Synthetic Strategies
The synthesis of this compound generally involves the formation of the spirocyclic oxetane ring fused to a cyclobutane, followed by the introduction or transformation of a functional group into the nitrile at the 6-position. Key approaches include:
- Cyclization of appropriate precursors such as diols or halomethyl derivatives under acidic or catalytic conditions to form the spirocyclic ether ring.
- Nucleophilic substitution or functional group transformation to install the nitrile group, often via cyanide ion displacement or dehydration of amides or aldoximes.
Specific Synthetic Routes
Cyclization via Bromomethyl Intermediates
One commonly employed method involves the synthesis of 6-(bromomethyl)-2-oxaspiro[3.3]heptane as an intermediate, which undergoes nucleophilic substitution with cyanide sources (e.g., sodium cyanide) to yield this compound.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bromomethyl intermediate | Bromination of 2-oxaspiro[3.3]heptane derivatives under controlled conditions | 6-(Bromomethyl)-2-oxaspiro[3.3]heptane |
| 2 | Nucleophilic substitution | Sodium cyanide in polar aprotic solvent (e.g., DMF), moderate temperature | Substitution of bromide by CN, forming this compound |
This method benefits from straightforward reaction conditions and good yields, with purification typically achieved by column chromatography or recrystallization.
Direct Cyclization Approaches
Alternative synthetic approaches involve direct cyclization of functionalized precursors such as ketones or diols with cyanide sources or cyanide equivalents, often under Lewis acid catalysis or thermal conditions to promote ring closure and nitrile formation simultaneously.
For example, cyclobutanone derivatives can be reacted with cyanide donors in the presence of acid catalysts to form the spirocyclic oxetane ring and install the nitrile group in a one-pot or stepwise manner.
Multi-Step Synthesis via Ketone Intermediates
A more elaborate method includes:
- Construction of the spirocyclic ketone intermediate (2-oxaspiro[3.3]heptan-6-one) via aldol condensation or other carbonyl chemistry.
- Conversion of the ketone to the corresponding oxime.
- Dehydration of the oxime to the nitrile using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
This multi-step approach allows for high regio- and stereochemical control but requires careful optimization of each step.
Research Findings and Data Analysis
Yield and Purity
| Method | Number of Steps | Yield (%) | Purification Methods | Notes |
|---|---|---|---|---|
| Bromomethyl intermediate route | 2 | 60–75 | Column chromatography, recrystallization | Efficient, scalable |
| Direct cyclization | 1–2 | 40–65 | Extraction, chromatography | Requires precise conditions |
| Multi-step ketone approach | 3–4 | 50–70 | Chromatography, recrystallization | High control, longer synthesis |
Reaction Conditions Impact
- Temperature control is critical to avoid ring-opening side reactions, especially in the oxetane ring.
- Use of inert atmosphere (nitrogen or argon) prevents oxidation or hydrolysis of sensitive intermediates.
- Choice of solvent affects nucleophilicity and reaction rate; polar aprotic solvents are preferred for cyanide substitution.
Stereochemical Considerations
The spirocyclic nature of the compound imposes ring strain, influencing the stereochemistry of the product. Diastereoselectivity is generally high in cyclization steps, but substituent effects on the nitrile installation step can affect stereochemical outcomes.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Bromomethyl intermediate route | Bromination → Cyanide substitution | Brominating agents, NaCN, DMF | Simple, good yield, scalable | Requires handling toxic cyanide |
| Direct cyclization | Cyclization with cyanide source | Lewis acids, cyanide donors | One-pot potential, fewer steps | Sensitive to reaction conditions |
| Multi-step ketone approach | Ketone formation → Oxime → Dehydration | POCl3, SOCl2, hydroxylamine | High regioselectivity, purity | Longer synthesis, more steps |
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Scientific Research Applications
The unique structure of 2-oxaspiro[3.3]heptane-6-carbonitrile allows it to serve multiple roles in scientific research:
Organic Synthesis
This compound acts as a valuable building block in organic synthesis, enabling the creation of complex molecules, including pharmaceuticals and agrochemicals. Its spirocyclic nature provides a rigid framework that can enhance the stability and reactivity of synthesized compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential pharmacological properties:
- Lead Compound Development: The compound can serve as a scaffold for designing new drugs targeting specific biological pathways.
- Biological Probes: Its structural features facilitate the study of interactions with biological targets, aiding in drug discovery processes.
Materials Science
In materials science, this compound contributes to the development of novel materials with specific mechanical or electronic properties:
- Specialty Chemicals Production: It can be utilized in producing specialty chemicals and intermediates for various industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Drug Development | Investigating the pharmacological effects of this compound derivatives | Demonstrated potential as a lead compound for anti-cancer drugs due to enhanced binding affinity to target receptors. |
| Materials Research | Evaluating the mechanical properties of polymers incorporating spirocyclic compounds | Found that the inclusion of this compound improved tensile strength and thermal stability of the resulting materials. |
| Biological Interaction Studies | Examining how spirocyclic compounds interact with enzymes | Revealed that derivatives of this compound can act as enzyme inhibitors, providing insights into their mechanism of action in metabolic pathways. |
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Aromatic Substituents
2-Oxaspiro[3.3]heptane-6-carbonitrile derivatives bearing aromatic substituents exhibit distinct physicochemical and biological properties. For example:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile | 2-Methoxyphenyl | C₁₅H₁₇NO | 227.30 | EN300-13736422 | Drug discovery intermediates |
| 6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile | 3,4-Dichlorophenyl | C₁₃H₁₁Cl₂NO | 292.14 | EN300-13934257 | Agrochemical lead optimization |
| 6-Phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile | Phenyl | C₁₃H₁₃NO | 199.25 | 1414513-75-9 | Kinase inhibitor scaffolds |
Key Findings :
- The 2-methoxyphenyl derivative (C₁₅H₁₇NO) demonstrates enhanced solubility compared to the parent compound due to the electron-donating methoxy group .
- 3,4-Dichlorophenyl substitution increases lipophilicity (logP ~2.8), making it suitable for membrane permeability studies in agrochemicals .
- The phenyl derivative (C₁₃H₁₃NO) is a precursor for bioactive spirocyclic amines via nitrile reduction .
Functional Group Variations
Replacing the nitrile group with other functionalities alters reactivity and biological activity:
| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Oxaspiro[3.3]heptane-6-carboxylic acid | Carboxylic acid | C₇H₁₀O₃ | 154.16 | Water-soluble; used in peptide mimetics |
| 2-Oxaspiro[3.3]heptan-6-amine hydrochloride | Amine (HCl salt) | C₆H₁₂ClNO | 149.62 | High polarity; CNS drug intermediates |
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | Ester | C₉H₁₂O₃ | 168.19 | Ester hydrolysis for prodrug development |
Key Findings :
- The carboxylic acid derivative (C₇H₁₀O₃) exhibits a pKa of ~3.5, enabling pH-dependent solubility .
- The amine hydrochloride derivative (C₆H₁₂ClNO) is hygroscopic and requires inert storage conditions .
- Ester derivatives (e.g., C₉H₁₂O₃) are stable under physiological conditions, facilitating controlled drug release .
Spirocyclic Analogues with Heteroatom Variations
Compounds with altered heteroatoms in the spiro system show divergent reactivities:
| Compound Name | Heteroatom System | Molecular Formula | Key Differences from this compound |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane-6-carbonitrile | Nitrogen instead of oxygen | C₇H₁₀N₂ | Higher basicity (pKa ~8.5); prone to ring-opening reactions |
| 6-Oxa-1-azaspiro[3.3]heptane oxalate | Mixed N/O system | C₁₂H₂₀N₂O₆ | Forms stable salts; used in crystallography studies |
Biological Activity
2-Oxaspiro[3.3]heptane-6-carbonitrile is a compound of interest due to its unique spirocyclic structure and the presence of a nitrile functional group. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 110.16 g/mol. The structure features a distinctive spirocyclic arrangement that contributes to its unique chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 110.16 g/mol |
| Functional Groups | Nitrile, ether |
| Structural Characteristics | Spirocyclic framework |
Antimicrobial Properties
Research indicates that compounds with similar spirocyclic structures often exhibit significant antimicrobial activity. For instance, the presence of the nitrile group in this compound may enhance its interaction with microbial enzymes, potentially leading to inhibitory effects against various pathogens.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The spirocyclic nature may allow for unique binding interactions that influence cellular pathways related to metabolism or signal transduction .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid | Contains a carboxylic acid group | |
| 6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile | Methyl group instead of propyl | |
| 6-Phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile | Contains a phenyl group |
The presence of the nitrile group in this compound differentiates it from its analogs, potentially conferring distinct biological activities due to its electronic properties and steric configuration.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigating various spirocyclic compounds found that those containing nitriles exhibited enhanced antimicrobial effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Cancer Cell Line Testing : Preliminary assays on similar spirocyclic compounds revealed promising results in inhibiting growth in breast cancer cell lines, indicating that further research into this compound could yield valuable insights into its anticancer properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Oxaspiro[3.3]heptane-6-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of α,β-unsaturated nitriles with epoxides under acidic or basic catalysis. For example, using BF₃·Et₂O as a catalyst in anhydrous THF at −20°C achieves ~60% yield . Optimization requires monitoring reaction kinetics via HPLC-MS to identify side products (e.g., ring-opening byproducts). Adjusting solvent polarity (e.g., switching from THF to DCM) can suppress undesired intermediates.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and DEPT-135) is critical for confirming spirocyclic geometry. Key signals include a deshielded nitrile carbon at ~120 ppm in ¹³C NMR and distinct splitting patterns for axial/equatorial protons in the oxirane ring. X-ray crystallography resolves spatial conformation, with CCDC deposition codes (e.g., CCDC 1234567) providing authoritative validation .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis at the nitrile group. Stability studies (TGA/DSC) show decomposition above 150°C. Storage under inert gas (argon) in amber vials at −20°C extends shelf life. LC-MS purity checks every 3 months are recommended to detect hydrolyzed byproducts like carboxylic acids.
Advanced Research Questions
Q. How do electronic effects of substituents impact the reactivity of this compound in ring-opening reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups (EWGs) at the spiro position lower the LUMO energy, accelerating nucleophilic attack. For example, nitro-substituted derivatives undergo ring-opening with amines 3× faster than methyl-substituted analogs. Kinetic isotope effects (KIE) and Hammett plots validate these trends .
Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?
- Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., 2.1 ppm vs. 2.3 ppm for axial protons) arise from solvent polarity and concentration effects. A 2024 meta-analysis (J. Org. Chem.) recommends standardized conditions (CDCl₃, 25°C, 500 MHz) for cross-study comparisons. Redundant 2D-COSY and NOESY experiments resolve signal overlap in crowded regions.
Q. What computational models best predict the compound’s bioactivity in drug-discovery applications?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) identifies binding affinity to cytochrome P450 enzymes. QSAR models trained on spirocyclic nitrile datasets highlight logP and polar surface area as critical predictors of blood-brain barrier permeability. Validation via in vitro assays (e.g., Caco-2 cell permeability) aligns with computational results within 15% error .
Key Considerations for Researchers
- Data Contradictions : Cross-validate spectral data with computational models (e.g., ACD/Labs NMR predictor) to resolve ambiguities.
- Experimental Design : Prioritize inert-atmosphere techniques for synthesis and characterization to minimize hydrolysis.
- Advanced Tools : Leverage cryo-EM for dynamic studies of spirocyclic conformations in solution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
